molecular formula C19H21N3O B14251943 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- CAS No. 355385-76-1

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-

Katalognummer: B14251943
CAS-Nummer: 355385-76-1
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: GLNKFTQXNCWCSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-1-azabicyclo[222]oct-3-yl-3-(3-pyridinyl)- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a bicyclic structure and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-azabicyclo[2.2.2]oct-3-ylamine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure and pyridine ring play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide
  • N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-pyridinyl)benzamide

Uniqueness

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its binding affinity to certain molecular targets, making it a valuable compound in research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

355385-76-1

Molekularformel

C19H21N3O

Molekulargewicht

307.4 g/mol

IUPAC-Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-pyridin-3-ylbenzamide

InChI

InChI=1S/C19H21N3O/c23-19(21-18-13-22-9-6-14(18)7-10-22)16-4-1-3-15(11-16)17-5-2-8-20-12-17/h1-5,8,11-12,14,18H,6-7,9-10,13H2,(H,21,23)

InChI-Schlüssel

GLNKFTQXNCWCSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=CC(=C3)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.